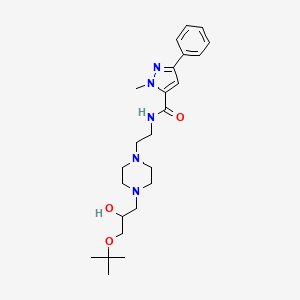

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The piperazine ring can be synthesized separately and then modified with the tert-butoxy group through an alkylation reaction.

Final coupling:

The tert-butoxy-piperazine derivative is coupled with the substituted pyrazole using suitable coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Scaling up the synthesis for industrial production would involve optimization of each step to maximize yield and purity while minimizing costs and environmental impact. This could include continuous flow processes, the use of greener solvents, and recycling of key reagents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can be achieved through a multi-step synthetic route. Here is a generalized outline:

Synthesis of the intermediate pyrazole ring:

Reaction between appropriate hydrazine derivatives and 1,3-diketones under acidic or basic conditions to form the pyrazole core.

Substitution on the pyrazole ring:

The carboxamide group is introduced by reacting the substituted pyrazole with the corresponding isocyanate or via amide coupling reactions.

化学反応の分析

Types of Reactions it Undergoes

Oxidation:

The hydroxyl group on the tert-butoxy-piperazine moiety can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).

Reduction:

The nitro groups, if present in derivatives, can be reduced to amines using hydrogenation or metal-catalyzed reductions.

Substitution:

Electrophilic or nucleophilic substitution reactions can occur on the aromatic phenyl ring or pyrazole core.

Common Reagents and Conditions

Oxidation: PCC, DMP (Dess-Martin Periodinane).

Reduction: H₂/Pd-C, NaBH₄ (Sodium borohydride).

Substitution: Halogenation with NBS (N-Bromosuccinimide), alkylation with alkyl halides in the presence of a base.

Major Products Formed

Oxidation and reduction reactions typically lead to modifications at the hydroxyl or amino groups, respectively, whereas substitution reactions can introduce various functional groups to the aromatic or pyrazole rings.

科学的研究の応用

Chemistry:

As a reagent in organic synthesis for the creation of complex molecules.

Biology:

Studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine:

Investigated for potential therapeutic effects due to its structural similarity to known pharmacophores.

Industry:

Its unique chemical properties may make it useful as a precursor or additive in industrial processes.

作用機序

The compound exerts its effects by interacting with specific molecular targets within biological systems. Its mechanism of action may involve binding to receptors or enzymes, thereby modulating their activity. This could affect various cellular pathways, leading to observed biological effects.

Molecular Targets and Pathways Involved

Receptors:

Potential interaction with G-protein coupled receptors (GPCRs) or ion channels.

Enzymes:

May act as an inhibitor or activator of key enzymes in metabolic pathways.

類似化合物との比較

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which is not commonly found in similar compounds.

Similar Compounds

N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide:

Lacks the tert-butoxy group, leading to different chemical properties and biological activities.

1-Phenyl-3-methyl-4-(2-(piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide:

Similar core structure but without the hydroxypropyl and tert-butoxy modifications.

生物活性

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS No. 2034585-13-0) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C27H39N3O3, with a molecular weight of approximately 453.6 g/mol. The structure features a pyrazole ring, piperazine moiety, and a tert-butoxy group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C27H39N3O3 |

| Molecular Weight | 453.6 g/mol |

| CAS Number | 2034585-13-0 |

Research indicates that compounds similar to this compound may act as selective modulators of neurotransmitter receptors. Specifically, they have been studied for their interactions with metabotropic glutamate receptors (mGluRs), which play critical roles in synaptic transmission and plasticity. Positive allosteric modulation of these receptors can enhance cognitive function and may have implications for treating psychiatric disorders such as schizophrenia .

Antipsychotic Potential

In preclinical studies, related compounds have shown promise in reversing amphetamine-induced hyperlocomotion in rodent models, suggesting potential antipsychotic effects without significant motor impairments . This indicates that the compound may influence dopaminergic pathways, which are often dysregulated in psychotic disorders.

Enzyme Inhibition

The compound's structure suggests possible inhibitory activity against various enzymes involved in neurotransmitter metabolism. For instance, it could inhibit monoacylglycerol lipase (MGLL), an enzyme that regulates endocannabinoid levels, thereby affecting pain perception and mood regulation .

Case Studies

- Study on Neurotransmitter Modulation : A study evaluated the effects of similar piperazine derivatives on mGluR pathways. These derivatives exhibited enhanced receptor responses in vitro, indicating their potential as therapeutic agents for cognitive enhancement and mood stabilization .

- Pharmacokinetics and Toxicology : In a pharmacokinetic study, compounds with similar structures were assessed for their metabolic stability. Results showed favorable profiles with low turnover rates in liver microsomes, suggesting a reduced risk of drug-drug interactions and toxicity .

特性

IUPAC Name |

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O3/c1-24(2,3)32-18-20(30)17-29-14-12-28(13-15-29)11-10-25-23(31)22-16-21(26-27(22)4)19-8-6-5-7-9-19/h5-9,16,20,30H,10-15,17-18H2,1-4H3,(H,25,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAYSZCPKSGXAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。